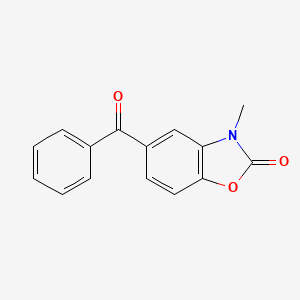

5-Benzoyl-3-methyl-1,3-benzoxazol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

5-benzoyl-3-methyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C15H11NO3/c1-16-12-9-11(7-8-13(12)19-15(16)18)14(17)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

QTBVMUBOGYXFKS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Benzoyl 3 Methyl 1,3 Benzoxazol 2 One

Classical and Established Approaches to Benzoxazolone Synthesis Applicable to the 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one Scaffold

The foundational structure of this compound is the benzoxazolone ring. Classical methods for constructing this heterocyclic system often serve as the basis for producing the required precursors. A primary and long-standing route involves the cyclization of o-aminophenol derivatives. This can be achieved using various carbonylating agents such as phosgene, its derivatives (e.g., triphosgene, carbonyldiimidazole), or urea.

A key classical reaction for introducing the benzoyl group at the 5-position is the Friedel-Crafts acylation. tandfonline.com This electrophilic aromatic substitution would typically be performed on a pre-formed 3-methyl-1,3-benzoxazol-2-one substrate. However, the Friedel-Crafts acylation of highly activated aromatic systems like benzoxazolones can be challenging. The reaction often requires a Lewis acid catalyst, which can complex with the substrate, potentially deactivating it and leading to lower yields or undesired side reactions. tandfonline.com

An alternative classical strategy involves starting with a substituted phenol (B47542) that already contains the benzoyl group. For instance, the synthesis could begin with (2-amino-4-hydroxyphenyl)(phenyl)methanone. This intermediate would then undergo cyclization and subsequent N-methylation to yield the final product. This approach bypasses the potential difficulties of a late-stage Friedel-Crafts acylation on the heterocyclic ring.

Novel and Green Synthetic Pathways for this compound

Recent advancements in organic synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These modern pathways often feature milder reaction conditions, metal-free catalysts, and improved regioselectivity.

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to avoid the toxicity and cost associated with heavy metal catalysts. One such approach involves the direct oxidative cyclization of catechols and primary amines to form benzoxazoles, which could be adapted for benzoxazolone synthesis. citedrive.com Another innovative, metal-free method utilizes PPA-activated nitroalkanes for the ortho-C–H functionalization of phenols, followed by a cascade of reactions to form the benzoxazole (B165842) ring. rsc.org

For the construction of the benzoxazolone ring itself, a robust and metal-free method has been developed for related benzoxazine (B1645224) structures by reacting 2-aminophenols with reagents like (±)-epichlorohydrin in water at room temperature, which highlights the move towards aqueous and milder conditions. aurigeneservices.com Furthermore, the use of a reusable Brønsted acidic ionic liquid gel as a heterogeneous catalyst for synthesizing benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions represents a significant green advancement. acs.org Such a system could potentially be adapted for the synthesis of benzoxazolone precursors.

A notable green reagent, 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, has been identified as a stable and recyclable solid carbonyl source for the one-pot synthesis of benzoxazolones under neutral or acidic conditions, achieving very good yields. organic-chemistry.org

Achieving the correct substitution pattern (regioselectivity) is critical for the synthesis of this compound. The synthesis must precisely control the placement of the benzoyl group at the C5 position and the methyl group at the N3 position.

A regioselective method for preparing 3-alkylbenzoxazolones involves the treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine. organic-chemistry.org This method is noted for its mild conditions and tolerance of sensitive functional groups. organic-chemistry.org To obtain the target molecule, one would start with an N-methyl-N-(4-benzoyl-2-hydroxyphenyl)hydroxylamine.

Regioselective synthesis can also be achieved by building the molecule from precursors where the substitution pattern is already established. A strategy involving the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups has been shown to produce benzofuranones with excellent regiochemical control, allowing for programmable substitution at any position. oregonstate.edu While this method produces benzofuranones, the principles of controlling regioselectivity through carefully chosen building blocks are broadly applicable. For the target compound, this would mean starting with a phenol derivative that already has the benzoyl group at the desired position relative to the hydroxyl and amino functionalities that will form the ring.

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and waste. Key variables include the choice of solvent, catalyst, temperature, and reaction time.

For reactions like the acylation step or the cyclization, a systematic study of conditions is necessary. For example, in related oxidative coupling reactions, parameters such as the nature and concentration of the oxidant (e.g., silver(I) oxide), the solvent (e.g., acetonitrile (B52724) was found to be a "greener" and effective alternative to benzene (B151609) or dichloromethane), and temperature were systematically varied to find the optimal balance between substrate conversion and selectivity. scielo.br It was found that reaction times could be significantly reduced from 20 hours to 4 hours without compromising the yield. scielo.br

Similarly, in the catalyzed synthesis of benzoxazoles, temperature and catalyst loading are critical. In one study, no product was obtained at room temperature, with the reaction only proceeding efficiently at temperatures above 100°C, with an optimal temperature of 130°C and a catalyst loading of 1 mol% being identified. acs.org

The following table illustrates a hypothetical optimization study for a key synthetic step, based on principles from related syntheses.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation of 3-methyl-1,3-benzoxazol-2-one

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ | CS₂ | 25 | 12 | 45 |

| 2 | AlCl₃ | Nitrobenzene | 80 | 6 | 65 |

| 3 | FeCl₃ | Dichloromethane | 40 | 8 | 50 |

| 4 | ZnCl₂ | Nitrobenzene | 100 | 12 | 30 |

| 5 | AlCl₃ | Nitrobenzene | 80 | 4 | 72 |

This table is for illustrative purposes to demonstrate the parameters that would be optimized.

Synthetic Considerations for Analogues and Precursors of this compound

The synthesis of analogues and precursors is integral to developing structure-activity relationships and accessing the target molecule. A key precursor for this compound is 3-methyl-1,3-benzoxazol-2-one . This compound can be synthesized and then subjected to acylation.

Another crucial precursor is a substituted 2-aminophenol. For instance, 5-chloro-1,3-benzoxazol-2(3H)-one is a common starting material for various derivatives. researchgate.net The synthesis of N-alkylated products can be achieved by reacting the benzoxazolone with reagents like 1-bromo-3-chloropropane (B140262) in acetonitrile. researchgate.net This highlights a general strategy for introducing substituents at the nitrogen atom.

The synthesis of a wide range of benzoxazolone analogues has been reported, including those with chloro and bromo substituents at various positions on the benzene ring. nih.gov These are typically prepared to explore their biological activities and provide a library of compounds for further modification. nih.govnih.gov The general approach often involves the cyclization of the corresponding substituted 2-aminophenols.

Table 2: Examples of Benzoxazolone Precursors and Analogues

| Compound Name | Molecular Formula | Role/Significance |

| 3-methyl-1,3-benzoxazol-2-one | C₈H₇NO₂ | Key precursor for N3-substituted benzoxazolones |

| 5-chloro-1,3-benzoxazol-2(3H)-one | C₇H₄ClNO₂ | Starting material for various C5-substituted analogues. researchgate.net |

| 6-bromo-1,3-benzoxazol-2(3H)-one | C₇H₄BrNO₂ | Analogue with halogen substituent. nih.gov |

| (2-amino-4-hydroxyphenyl)(phenyl)methanone | C₁₃H₁₁NO₂ | Potential starting material for regioselective synthesis |

Chemical Transformations and Derivatization of 5 Benzoyl 3 Methyl 1,3 Benzoxazol 2 One

Functional Group Interconversions on the Benzoyl Moiety of 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one

The benzoyl group at the C5 position of the benzoxazolone ring is a prime site for chemical modification, offering a gateway to a variety of derivatives with potentially altered biological activities. Key transformations of this keto-functional group include reduction and oxidation reactions.

Reduction of the Benzoyl Ketone: The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol, yielding the corresponding 5-(hydroxy(phenyl)methyl)-3-methyl-1,3-benzoxazol-2-one. This transformation is typically achieved using mild reducing agents to avoid unwanted reactions on the benzoxazolone core.

Oxidation Reactions: While the benzoyl group itself is generally resistant to further oxidation under standard conditions, the benzylic position of related compounds can be susceptible to oxidation. For instance, the oxidation of 2-benzyl benzothiazoles and benzimidazoles to their corresponding ketones has been reported to occur under basic conditions in the presence of air. rsc.org This suggests that if the benzoyl group were to be reduced to a benzyl (B1604629) group, re-oxidation to the ketone would be a feasible transformation.

Table 1: Key Functional Group Interconversions of the Benzoyl Moiety

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH4) in methanol | 5-(hydroxy(phenyl)methyl)-3-methyl-1,3-benzoxazol-2-one |

Modifications at the N3-Methyl Position of this compound and its Benzoxazolone Core

The nitrogen atom at the N3 position of the benzoxazolone ring is another critical site for derivatization. Modifications at this position can significantly influence the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic properties.

N-Alkylation and N-Acylation: The synthesis of various N-substituted benzoxazolones has been extensively reported. neu.edu.trnih.govresearchgate.net While the target molecule is already N-methylated, the general reactivity of the benzoxazolone nitrogen suggests that a variety of other alkyl or acyl groups could be introduced, assuming a suitable demethylation step or starting from an N-unsubstituted precursor. For instance, N-alkylation is commonly performed under basic conditions using alkyl halides. researchgate.netnih.gov N-acylation can also be achieved, leading to the formation of N-acylbenzoxazolones. neu.edu.tr

N-Demethylation: The removal of the N3-methyl group would provide a valuable intermediate for the synthesis of a wide range of N-substituted analogues. While specific methods for the N-demethylation of 3-methyl-1,3-benzoxazol-2-one are not extensively documented in readily available literature, general methods for the deprotection of N-methyl groups, such as oxidative or Lewis acid-mediated procedures, could potentially be applied.

Table 2: Representative Modifications at the N3-Position

| Modification | General Reagents and Conditions | Resulting Moiety |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) in a polar aprotic solvent | N-Alkyl |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl |

Reactivity of the Benzoxazolone Ring System in this compound: Electrophilic and Nucleophilic Substitutions

The benzoxazolone ring itself is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents onto the benzene (B151609) portion of the core structure.

Electrophilic Aromatic Substitution (SEAr): The benzoxazolone ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. minia.edu.egmasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.commsu.edu The directing effect of the existing substituents (the benzoyl group and the oxygen and nitrogen atoms of the oxazolone (B7731731) ring) will determine the position of the incoming electrophile. The benzoyl group is a meta-directing deactivator, while the ether oxygen and the amide nitrogen are ortho, para-directing activators. The interplay of these electronic effects will govern the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich aromatic systems, nucleophilic aromatic substitution can occur on the benzoxazolone ring if it is appropriately activated with strong electron-withdrawing groups, or if a good leaving group is present at a suitable position. youtube.comlibretexts.orglibretexts.org For instance, the presence of a halogen atom at the C5, C6, or C7 position could allow for its displacement by various nucleophiles. The synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives demonstrates the feasibility of such transformations. nih.gov

Table 3: Potential Substitution Reactions on the Benzoxazolone Ring

| Reaction Type | Typical Reagents | Potential Substitution Position(s) |

|---|---|---|

| Halogenation | X2 (e.g., Br2, Cl2), Lewis Acid (e.g., FeX3) | Ortho/Para to activating groups |

| Nitration | HNO3, H2SO4 | Ortho/Para to activating groups |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ortho/Para to activating groups |

Directed Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The chemical transformations described in the preceding sections are instrumental in the rational design and synthesis of analogues of this compound for structure-activity relationship (SAR) studies. nih.govnih.govnih.govresearchgate.netresearchgate.net By systematically modifying different parts of the molecule, researchers can probe the key structural features required for a desired biological activity.

For example, a library of compounds could be generated by:

Varying the substituent on the benzoyl phenyl ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can provide insights into the electronic requirements of the binding pocket.

Modifying the N3-substituent: Replacing the methyl group with a range of alkyl, aryl, or functionalized chains can explore the impact of steric bulk and lipophilicity.

Introducing substituents on the benzoxazolone ring: Halogenation, nitration, or amination at various positions can map the steric and electronic tolerance of the receptor.

A study on (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives found that certain substitutions led to promising analgesic and anti-inflammatory activities, highlighting the importance of such derivatization strategies. nih.gov The synthesis of a diverse set of analogues is a cornerstone of modern drug discovery, enabling the optimization of lead compounds into potent and selective therapeutic agents.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(hydroxy(phenyl)methyl)-3-methyl-1,3-benzoxazol-2-one |

| 5-chloro-1,3-benzoxazol-2(3H)-one |

Computational and Theoretical Investigations of 5 Benzoyl 3 Methyl 1,3 Benzoxazol 2 One

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of benzoxazolone derivatives. mdpi.com Such studies provide a fundamental understanding of the molecule's stability, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

For the benzoxazolone scaffold, theoretical calculations help elucidate key structural and electronic features. For instance, DFT calculations can be used to optimize the molecular geometry and determine the distribution of electron density. mdpi.com The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

In a related study on 1,2,4-triazole (B32235) derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level were used to optimize structures and calculate NMR chemical shifts to distinguish between tautomeric forms. mdpi.com A similar approach for this compound would involve calculating the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this molecule, the carbonyl oxygen atoms of the benzoyl and oxazolone (B7731731) groups would be expected to be the most electron-rich sites, while the hydrogen atoms of the aromatic rings would be electron-poor.

Table 1: Representative Quantum Chemical Descriptors for Benzoxazolone-like Scaffolds

| Descriptor | Typical Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack | Localized on the fused benzene (B151609) ring and benzoyl group. |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack | Localized on the oxazolone and benzoyl carbonyl groups. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Moderate gap, suggesting a balance between stability and reactivity. |

| MEP Map | Visualization of charge distribution and reactive sites | Negative potential (red/yellow) around carbonyl oxygens; Positive potential (blue) around aromatic protons. |

This table presents predicted characteristics based on the general properties of the benzoxazolone scaffold and related heterocyclic systems.

Molecular Modeling and Conformational Analysis of this compound and its Interactions

Molecular modeling is used to explore the three-dimensional structure and conformational flexibility of this compound. The benzoxazolone ring system itself is largely planar. nih.gov However, the presence of the benzoyl group at the C5 position introduces a degree of rotational freedom around the single bond connecting it to the benzoxazolone core.

In a crystallographic study of a related compound, 3-benzyl-5-methyl-1,2-benzoxazole 2-oxide, the dihedral angle between the benzisoxazole unit and the benzyl (B1604629) ring was found to be 74.19°. nih.gov For this compound, theoretical calculations would be needed to determine the preferred dihedral angle. It is likely that the molecule adopts a non-planar conformation to minimize steric clash between the ortho-hydrogens of the benzoyl group and the adjacent protons on the benzoxazolone ring. These conformational preferences are critical for understanding potential π-π stacking or other non-covalent interactions with biological macromolecules. nih.gov

In Silico Prediction of Biological Interactions and Target Binding for this compound

In silico methods, particularly molecular docking, are instrumental in predicting the potential biological targets of a compound and elucidating its binding mode. pnrjournal.compnrjournal.com This structure-based drug design approach involves docking the 3D structure of the ligand (this compound) into the binding site of a target protein. The process generates various binding poses and scores them based on factors like intermolecular energies, providing an estimate of the binding affinity. pnrjournal.com

The benzoxazole (B165842) scaffold has been the subject of numerous docking studies against a wide array of biological targets. For example, novel benzoxazole derivatives have been docked into the ATP binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis. nih.govnih.gov In these studies, the benzoxazole ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with backbone residues of the protein. nih.gov

For this compound, a hypothetical docking study against a target like VEGFR-2 might reveal the following interactions:

The carbonyl oxygen of the benzoxazolone ring could act as a hydrogen bond acceptor.

The fused aromatic ring system could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket.

The external benzoyl group could occupy a deeper hydrophobic pocket, contributing to binding affinity and selectivity.

Similar in silico screening has been performed for benzoxazolone derivatives against microbial targets, such as the 14-α demethylase enzyme in Candida species, and viral proteins like the receptor-binding domains of SARS-CoV-2. chemmethod.comnih.gov These studies help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process. pnrjournal.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches Utilizing the Benzoxazolone Scaffold

When the 3D structure of a biological target is unknown, ligand-based drug design methods like pharmacophore modeling become essential. youtube.com A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific target and trigger a biological response. youtube.com

The benzoxazolone core is considered a "privileged scaffold" in medicinal chemistry because it is present in molecules that bind to a diverse range of biological targets. nih.gov This versatility makes it an excellent starting point for building pharmacophore models. A pharmacophore model for a series of active benzoxazolone derivatives would typically include features such as:

Hydrogen Bond Acceptors (HBA): Often corresponding to the carbonyl oxygen. youtube.com

Hydrogen Bond Donors (HBD): While the parent 2-benzoxazolone has an N-H donor, the N-methylated title compound lacks this feature.

Aromatic Rings (AR): The fused benzene ring is a common feature.

Hydrophobic Features (HY): The aromatic rings and alkyl substituents contribute to hydrophobicity. youtube.com

In one study, pharmacophore models were generated for benzoxazole derivatives exhibiting cytotoxic activity against HeLa cancer cells. nih.gov The resulting models helped to distinguish between compounds with selective and non-selective activity. nih.gov For this compound, a pharmacophore model could be constructed based on its structural features—two aromatic rings, a key hydrogen bond acceptor, and hydrophobic regions. This model could then be used as a 3D query to search large chemical databases for novel compounds with a similar feature arrangement, potentially leading to the discovery of new hits with similar biological activity. youtube.com

Table 2: Common Pharmacophoric Features of the Benzoxazolone Scaffold

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Role in Molecular Recognition |

| Aromatic Ring (AR) | Fused benzene ring; Phenyl ring of the benzoyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the oxazolone ring; Carbonyl oxygen of the benzoyl group | Formation of hydrogen bonds with donor groups (e.g., -NH, -OH) in the target's active site |

| Hydrophobic Center (HY) | Benzene rings, methyl group | Van der Waals interactions, displacement of water molecules from the binding site |

Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.gov While molecular docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose, revealing how the ligand and protein adapt to each other's presence. chemmethod.compensoft.net

An MD simulation of the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. chemmethod.comnih.gov The analysis of the simulation trajectory can provide valuable information:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important interactions.

Preclinical Biological Activity and Mechanistic Elucidation of 5 Benzoyl 3 Methyl 1,3 Benzoxazol 2 One

In Vitro Screening Methodologies and Primary Efficacy Assessments of Benzoxazolone Derivatives

The initial evaluation of benzoxazolone derivatives involves a variety of in vitro screening methodologies to determine their primary efficacy across different therapeutic areas. These assessments are crucial for identifying "hit" compounds that warrant further development. nih.gov

A common primary screening approach is the assessment of antimicrobial activity. For instance, the agar (B569324) diffusion method is utilized to test the efficacy of these compounds against various Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, often using techniques like the serial tube dilution method, to quantify the potency of the derivatives against microorganisms. researchgate.netnih.gov

In the context of anticancer research, cytotoxicity assays are fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to evaluate the cytotoxic effects of benzoxazolone derivatives on various cancer cell lines. nih.gov These screenings help in identifying compounds with potent anti-proliferative activity.

Furthermore, for anti-inflammatory potential, in vitro assays are used to measure the inhibition of inflammatory mediators. For example, some benzoxazolone derivatives have been tested for their ability to inhibit human leukocyte myeloperoxidase activity. researchgate.net

The following table provides a summary of common in vitro screening methodologies used for benzoxazolone derivatives.

| Screening Category | Assay Type | Purpose | Reference |

| Antimicrobial | Agar Diffusion Method | To assess antibacterial and antifungal activity. | researchgate.net |

| Antimicrobial | Serial Tube Dilution | To determine the Minimum Inhibitory Concentration (MIC). | researchgate.netnih.gov |

| Anticancer | MTT Assay | To measure cell viability and cytotoxic effects on cancer cell lines. | nih.gov |

| Anti-inflammatory | Myeloperoxidase (MPO) Inhibition Assay | To evaluate the inhibition of MPO, an enzyme involved in inflammation. | researchgate.net |

Identification of Molecular Targets and Biological Pathways Modulated by 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one

While the specific molecular targets and biological pathways modulated by this compound have not been extensively documented, research on the broader benzoxazolone class has revealed several potential mechanisms of action. The benzoxazolone scaffold has been described as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.net

Derivatives of benzoxazolone have been implicated in a diverse range of biological activities, including anticancer, analgesic, anti-inflammatory, and neuroprotective effects, suggesting modulation of multiple signaling pathways. nih.gov For example, some benzoxazolone derivatives have been identified as potent inhibitors of intracellular acid ceramidase, an enzyme that plays a crucial role in ceramide metabolism and can influence cell proliferation and death. nih.gov

In the realm of cancer research, certain benzoxazolone derivatives have been investigated as potential inhibitors of Phosphatidylinositol 3-Kinase (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer. researchgate.net Furthermore, the benzoxazole (B165842) scaffold, a related chemical structure, has been identified as a novel hit for the inhibition of JMJD3, a histone demethylase involved in inflammatory conditions and cancer. researchgate.net Some benzoxazole derivatives have also been found to induce cytosolic vacuolization in cancer cells, a phenomenon that could represent a novel anticancer mechanism. nih.gov

The following table summarizes some of the identified molecular targets for the broader class of benzoxazolone and benzoxazole derivatives.

| Compound Class | Identified Molecular Target/Pathway | Potential Therapeutic Area | Reference |

| Benzoxazolone Carboxamides | Acid Ceramidase (AC) | Cancer, Inflammatory Disorders | nih.gov |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone | Phosphatidylinositol 3-Kinase (PI3Kα) | Cancer | researchgate.net |

| Benzoxazole Scaffold | JMJD3 | Cancer, Inflammatory Conditions | researchgate.net |

| Benzoxazolone Derivative | 18 kDa Translocator Protein (TSPO) | Anxiety | nih.gov |

Studies on various benzoxazolone derivatives have provided insights into their enzyme inhibition kinetics and receptor binding affinities. For instance, a class of benzoxazolone carboxamides has been identified as potent and systemically active inhibitors of acid ceramidase (AC). nih.gov These compounds act as lysosomal cysteine amidase inhibitors, preventing the hydrolysis of ceramide into sphingosine (B13886) and fatty acid. nih.gov

In another study, a novel benzoxazolone derivative was identified as a selective, orally active ligand for the 18 kDa translocator protein (TSPO). nih.gov Optimization of this series of compounds involved managing their off-target binding affinity to improve their selectivity and safety profile. nih.gov Docking studies have also been employed to investigate the binding of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives to the kinase domain of PI3Kα, demonstrating hydrogen bonding with key residues in the active site. researchgate.net

Cellular assays and phenotypic screening are instrumental in understanding the biological impact of benzoxazolone derivatives. Cytotoxicity assays using various human cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT116), are commonly performed to assess the anticancer potential of these compounds. nih.govresearchgate.net

For example, the evaluation of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives in HCT116 cells confirmed their ability to inhibit PI3Kα activity and induce apoptosis, as evidenced by the activation of caspase-3 and a reduction in DNA content. researchgate.net In another study, immunofluorescence staining of HCT116 cells treated with certain benzoxazole derivatives revealed the induction of cytosolic vacuolization, a distinct cellular phenotype. nih.gov

Furthermore, cellular assays are used to evaluate the antimicrobial and antifungal properties of these compounds. The determination of Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains provides a clear measure of their biological impact in a cellular context. nih.gov

Investigational In Vivo (Non-Human) Biological Studies and their Mechanistic Implications

While in vivo data for this compound is not available, studies on other benzoxazolone and benzoxazole derivatives in non-human models have demonstrated their therapeutic potential.

One notable study investigated the anti-psoriatic activity of a benzoxazole derivative, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA), and its prodrug in an imiquimod-induced psoriatic mouse model. Both topical and oral administration of these compounds led to a reduction in erythema, skin thickness, and desquamation, indicating potent anti-inflammatory and anti-psoriatic effects. Histopathological analysis of the skin tissues from treated mice showed a decrease in psoriatic alterations such as hyperkeratosis and parakeratosis. These findings suggest that benzoxazole derivatives may exert their effects by modulating the immune response, potentially through their immunosuppressive effects on T-lymphocyte activity. nih.gov

In another line of research, benzoxazolone carboxamides were evaluated as systemically active inhibitors of acid ceramidase in vivo. nih.gov These studies demonstrated that the compounds could effectively inhibit the target enzyme in a complex cellular environment, leading to the desired biochemical changes, namely an increase in ceramide levels and a decrease in sphingosine levels. nih.gov

Analysis of Biological Selectivity and Off-Target Effects in Preclinical Models

The analysis of biological selectivity and potential off-target effects is a critical aspect of preclinical evaluation for any new chemical entity. For the benzoxazolone class of compounds, some studies have addressed this important issue.

For instance, in the development of a novel benzoxazolone derivative as a selective ligand for the 18 kDa translocator protein (TSPO), initial compounds showed anxiolytic effects but also induced motor impairment, an unexpected side effect. nih.gov Subsequent investigation into the off-target binding affinity of these compounds led to the identification of a more selective molecule with an improved safety profile, demonstrating the importance of selectivity screening. nih.gov

In the context of anticancer research, some 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives were found to be selective against the kinase domain of PI3Kα. researchgate.net Furthermore, studies on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while most were toxic to both normal and cancer cells, a few exhibited significantly lower toxicity to normal cells, indicating a degree of selectivity that could be exploited for developing future anticancer agents. nih.gov The search for compounds with high tumor selectivity is a key goal in cancer drug discovery. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzoxazolone Derivatives

Systematic Exploration of Substituent Effects on the Benzoyl Moiety for Biological Activity

The benzoyl group at the C5 position of the benzoxazolone core is a primary site for modification to alter biological activity. The nature and position of substituents on this phenyl ring can profoundly influence the compound's interaction with its biological target. Structure-activity relationship (SAR) studies have demonstrated that both the electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents are critical.

For instance, in various classes of biologically active molecules, the introduction of specific groups on an aryl moiety can lead to significant changes in potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), can alter the charge distribution of the entire molecule, potentially enhancing binding affinity through new electronic or halogen-bond interactions. Conversely, electron-donating groups, like methoxy (B1213986) or dimethylamino, can also increase activity, suggesting that different targets may have different electronic requirements in their binding pockets. nih.gov The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues within a receptor or enzyme active site.

Table 1: Representative Effects of Benzoyl Ring Substituents on Biological Activity This table illustrates general principles of how substituents on the benzoyl ring can modulate activity, based on common findings in medicinal chemistry.

| Substituent (Position) | Electronic Effect | Potential Impact on Activity |

| Fluoro (para-) | Electron-withdrawing | May enhance binding affinity, improve metabolic stability |

| Chloro (meta-) | Electron-withdrawing | Can increase lipophilicity and cell permeability |

| Methoxy (ortho-) | Electron-donating | May form specific hydrogen bonds; steric bulk can influence conformation |

| Methyl (para-) | Weakly Electron-donating | Can fill a hydrophobic pocket in the target protein |

| Trifluoromethyl (para-) | Strongly Electron-withdrawing | Can significantly alter electronic properties and increase lipophilicity |

Impact of N3-Substituent Variations on Biological Potency and Selectivity

The substituent at the N3 position of the benzoxazolone ring plays a pivotal role in defining the molecule's pharmacological profile. In the parent compound of interest, this position is occupied by a methyl group. Altering this substituent can modulate potency, selectivity, and pharmacokinetic properties. Studies on related heterocyclic scaffolds have shown that the size, lipophilicity, and functionality of the N-substituent are key determinants of activity. nih.gov

Varying the N3-substituent can affect how the molecule orients itself within a binding site. Replacing the small methyl group with larger alkyl chains, cycloalkyl groups, or aryl moieties can probe the size and nature of the available space. Introducing polar functional groups, such as hydroxyls or amines, into the substituent can create new hydrogen bonding opportunities, potentially increasing potency and improving aqueous solubility. The choice of the N3-substituent is therefore a critical tool for fine-tuning the molecule's properties to achieve the desired balance of activity and drug-like characteristics. nih.gov

Table 2: Influence of N3-Substituent Variation on Molecular Properties This table outlines how modifications at the N3 position can be used to tune the properties of benzoxazolone derivatives.

| N3-Substituent | Primary Property Changed | Potential Consequence |

| Methyl (CH₃) | Small size, moderate lipophilicity | Baseline activity, good starting point |

| Ethyl (-CH₂CH₃) / Propyl (-C₃H₇) | Increased size and lipophilicity | May improve binding in a hydrophobic pocket |

| Benzyl (B1604629) (-CH₂Ph) | Increased size, aromatic character | Potential for pi-stacking interactions with target |

| 2-Hydroxyethyl (-CH₂CH₂OH) | Increased polarity, H-bond donor | May improve solubility, form new H-bonds |

| Carboxymethyl (-CH₂COOH) | Increased polarity, acidic | Can engage basic residues, enhance solubility |

Contribution of the Benzoxazolone Core to the Overall Activity Profile

SAR studies have revealed that the position of substituents on the benzene (B151609) portion of the core is critical. nih.gov For example, substitution at the C4, C5, C6, and C7 positions can drastically alter biological activity.

C4-Substitution : The introduction of lipophilic amino acid residues at the C4-position has been shown to increase inhibitory activity against enzymes like soluble epoxide hydrolase. nih.gov

C5-Substitution : This position is frequently used for attaching larger side chains, such as the benzoyl group. Studies on related benzazoles show that electron-withdrawing groups at C5 can enhance activity against certain pathogens like C. albicans. esisresearch.org

C6-Substitution : Modifications at this position have been used to reduce lipophilicity and improve metabolic stability by replacing aryl groups with aliphatic heterocycles. nih.gov

C7-Substitution : The introduction of a bromine atom at C7 in certain benzoxazole (B165842) derivatives resulted in a significant increase in antifungal activity. nih.gov

This demonstrates that the core itself is an active pharmacophoric element, and its targeted substitution is a key strategy for optimizing activity. nih.govresearchgate.net

Table 3: Effect of Substitution Position on the Benzoxazolone Core

| Position | Type of Substituent Explored | Reported Effect | Reference |

| C4 | Lipophilic amino acid | Increased sEH inhibitory activity | nih.gov |

| C5 | Electron-withdrawing group | Enhanced antifungal activity | esisresearch.org |

| C6 | Aliphatic heterocycle | Improved metabolic stability | nih.gov |

| C7 | Bromine atom | Increased antifungal activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazolone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org For benzoxazolone analogues and related heterocycles, QSAR models are developed by calculating a set of molecular descriptors for each compound and using statistical methods, such as multiple linear regression (MLR), to create an equation that predicts activity. nih.govijpsr.com

These molecular descriptors fall into several categories:

Electronic Descriptors : Describe the distribution of electrons in the molecule (e.g., dipole moment, orbital energies). nih.gov

Steric Descriptors : Relate to the size and shape of the molecule (e.g., molecular volume, surface area). nih.gov

Thermodynamic/Topological Descriptors : Quantify properties like lipophilicity (logP), connectivity, and shape. nih.govijpsr.com

3D Descriptors : In more advanced 3D-QSAR models like CoMFA, the steric and electrostatic fields surrounding the molecules are calculated to provide a more detailed map of favorable and unfavorable interaction regions. rsc.org

A statistically valid QSAR model can be a powerful predictive tool. wu.ac.th It allows researchers to estimate the biological activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates and guiding the design of more potent compounds. nih.govnih.gov For instance, a QSAR study on benzoxazole benzenesulfonamide (B165840) derivatives developed a reliable model that was subsequently used for virtual screening to identify new potential leads. researchgate.net

Table 4: Common Descriptor Classes Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric/Topological | Molecular Weight, Surface Area, Molar Refractivity | Size, shape, and bulk of the molecule |

| Lipophilicity | logP, clogP | Water/oil partition coefficient, membrane permeability |

| 3D-Field Based | CoMFA/CoMSIA fields | 3D steric and electrostatic interaction potential |

Strategies for Optimizing Biological Activity and Modulating Selectivity based on SAR

The ultimate goal of SAR and QSAR studies is to develop clear strategies for optimizing lead compounds into potential drug candidates. For benzoxazolone derivatives, this involves a multi-pronged approach that integrates the findings from substituent and core modifications. researchgate.netresearchgate.net

Key optimization strategies include:

Targeted Substituent Modification : Based on SAR data, specific functional groups are introduced to the benzoyl moiety or other positions to enhance target engagement. For example, if a hydrophobic pocket is identified in the target, SAR would guide the addition of a lipophilic group to fill that pocket. nih.gov

Core Ring Bioisosteric Replacement : While the benzoxazolone core is often optimal, sometimes replacing it with a related heterocycle like a benzothiazole (B30560) or benzimidazole (B57391) can improve activity against a specific target or alter the selectivity profile. esisresearch.org

Modulating Physicochemical Properties : SAR and QSAR can guide modifications aimed at improving drug-like properties. For instance, lipophilicity (logP) is a critical parameter; if a compound is too lipophilic, polar groups can be introduced at the N3-position or on the core to increase solubility and reduce off-target toxicity. nih.gov

Leveraging QSAR for Virtual Design : Once a predictive QSAR model is established, it can be used to screen virtual libraries of compounds. This allows for the rapid evaluation of thousands of potential structures, focusing synthetic efforts on those with the highest predicted potency and most favorable properties. nih.govresearchgate.net

By systematically applying these strategies, medicinal chemists can rationally evolve a preliminary "hit" compound, like a substituted benzoxazolone, into a highly potent and selective "lead" candidate for further development. researchgate.net

Advanced Research Methodologies and Techniques Applied to Benzoxazolone Research

High-Throughput Screening (HTS) Approaches for Identifying Novel Biological Activities of Benzoxazolone Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of thousands to millions of compounds for their effect on a specific biological target. ox.ac.ukchemdiv.com This approach combines automation, robotics, and sensitive detection methods to efficiently identify "hits"—compounds that display a desired biological activity. ox.ac.uk For benzoxazolone research, HTS is instrumental in exploring the diverse biological activities that can arise from variations in the core structure.

A typical HTS campaign for a benzoxazolone library involves several key stages. Initially, a diverse library of benzoxazolone derivatives, including compounds like 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one and its analogues, is assembled. ox.ac.uk These libraries are often arrayed in micro-well plates (e.g., 96, 384, or 1536 wells) to be screened in a miniaturized format. ox.ac.uk Automated liquid handling systems then dispense the compounds into assay plates containing the biological target, which could be a specific enzyme, receptor, or a cell line. nyu.edu After an incubation period, a signal (e.g., fluorescence, luminescence, or absorbance) is measured by a plate reader to determine the effect of each compound.

A significant evolution of this technique is quantitative HTS (qHTS), which tests compounds at multiple concentrations in the primary screen. This approach provides concentration-response curves for every compound in the library, allowing for a more accurate determination of potency and the direct delineation of structure-activity relationships (SAR) from the primary data. nih.gov

Furthermore, virtual high-throughput screening (vHTS) has become an indispensable tool. nih.gov This computational method involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target. nih.gov For instance, a diversity-based high-throughput virtual screening (D-HTVS) approach can be used to screen millions of compounds from databases against a target kinase, identifying potential benzoxazolone-related structures with high binding affinity before they are synthesized or tested in vitro. nih.gov This significantly reduces the time and cost associated with identifying promising lead candidates. nih.gov

Table 1: Generalized Workflow for High-Throughput Screening of a Benzoxazolone Library

| Stage | Description | Key Technologies |

| Library Preparation | A diverse collection of benzoxazolone derivatives is synthesized and organized in microplates. | Combinatorial Chemistry, Automated Compound Storage |

| Assay Development | A robust and sensitive biological assay is developed and optimized for miniaturization and automation. | Recombinant Protein Production, Engineered Cell Lines |

| Screening | The benzoxazolone library is tested against the biological target using automated systems. nyu.edu | Robotic Liquid Handlers, Multi-mode Plate Readers |

| Data Analysis | Large datasets are processed to identify "hits" that meet predefined activity criteria. | LIMS (Laboratory Information Management Systems) |

| Hit Confirmation | Initial hits are re-tested to confirm their activity and rule out false positives. | Orthogonal Assays, Dose-Response Analysis |

| Lead Optimization | Confirmed hits serve as the starting point for medicinal chemistry efforts to improve potency and properties. | Medicinal Chemistry, SAR by cataloging |

Bioanalytical Methods for Quantification of Benzoxazolone Compounds in Biological Matrices (Focus on method development)

The development of robust bioanalytical methods is essential for quantifying the concentration of drug candidates and their metabolites in complex biological samples such as blood, plasma, and urine. chromatographyonline.comquotientsciences.com This process, which includes sampling, sample preparation, separation, and detection, must be highly selective, accurate, and precise to support pharmacokinetic and toxicokinetic studies. quotientsciences.comgrafiati.com

For a compound like this compound, method development would begin with its fundamental chemical properties and the required detection limits. quotientsciences.com A critical first step is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering components like proteins and salts. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov The choice of technique depends on the analyte's properties and the desired level of cleanliness.

Following extraction, chromatographic separation is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). cmbr-journal.com UPLC offers advantages in terms of speed and resolution, which is crucial when dealing with numerous samples. cmbr-journal.com The separation is achieved on a column with a specific stationary phase, chosen to effectively resolve the parent compound from its metabolites and endogenous matrix components.

Detection is most commonly achieved using tandem mass spectrometry (LC-MS/MS), which has become the method of choice in bioanalysis due to its exceptional sensitivity and selectivity. chromatographyonline.com The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the analyte and an internal standard, ensuring accurate quantification even at very low concentrations. nih.gov The characterization of newly synthesized benzoxazolone derivatives by methods like Electrospray Ionization Mass Spectrometry (ESI-MS) provides the foundational data needed to develop such highly selective detection methods. nih.govresearchgate.net

Table 2: Key Parameters in Bioanalytical Method Development for a Benzoxazolone Compound

| Parameter | Objective and Common Approaches |

| Analyte & Matrix | Target: this compound. Matrix: Human Plasma. |

| Sample Preparation | Removal of proteins and interferences. Methods: Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). nih.gov |

| Chromatography | Separation of the analyte from metabolites and matrix components. Method: Reversed-phase UPLC for high resolution and speed. cmbr-journal.com |

| Detection | Sensitive and selective quantification. Method: Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). |

| Internal Standard | Correction for variability in extraction and injection. Method: A stable isotope-labeled version of the analyte or a structurally similar compound. |

| Validation | Ensuring the method is accurate, precise, and reliable. Parameters: Linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines. |

Applications of Chemoinformatics and Data Mining in Benzoxazolone Research

Chemoinformatics and data mining are computational disciplines that have revolutionized drug discovery by enabling scientists to analyze vast amounts of chemical and biological data to guide research. nih.govlongdom.org These tools are used to predict the properties of novel compounds, understand structure-activity relationships (SAR), and identify promising candidates from virtual libraries, thereby saving significant time and resources. nih.govnih.gov

A primary application in benzoxazolone research is the development of Quantitative Structure-Activity Relationship (QSAR) models. longdom.org QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to benzoxazole (B165842) derivatives to understand their anticancer activity. nih.gov These models generate contour maps that visualize how different steric and electrostatic fields of the molecule correlate with inhibitory activity, providing clear directions for designing more potent analogues. nih.gov

Molecular docking is another powerful chemoinformatic tool used to predict the binding orientation of a ligand (like a benzoxazolone derivative) within the active site of a target protein. researchgate.net This helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. nih.gov For instance, docking studies on benzoxazole derivatives targeting VEGFR-2, a protein involved in cancer, have identified key amino acid residues essential for stabilizing the inhibitor in the binding pocket. nih.gov

Data mining of large chemical databases is used for hit identification and ligand selectivity profiling. researchgate.net By screening virtual libraries containing millions of compounds, researchers can identify novel benzoxazolone scaffolds that are predicted to be active against a target of interest. unm.edu This in silico screening process prioritizes a smaller, more manageable number of compounds for synthesis and biological testing, increasing the efficiency of the discovery pipeline. researchgate.net

Table 3: Statistical Results of a 3D-QSAR Study on Benzoxazole Derivatives Against Cancer Cell Lines. nih.gov

| Model | Cell Line | R² (Correlation Coefficient) | q² (Cross-validation Coefficient) | R²_pred (Predictive Correlation) |

| CoMFA | HepG2 | 0.989 | 0.509 | 0.5128 |

| CoMSIA | HepG2 | 0.942 | 0.711 | 0.6198 |

| CoMFA | HCT-116 | 0.978 | 0.574 | 0.5597 |

| CoMSIA | HCT-116 | 0.957 | 0.531 | 0.5804 |

| CoMFA | MCF-7 | 0.985 | 0.568 | 0.5057 |

| CoMSIA | MCF-7 | 0.953 | 0.669 | 0.6577 |

Future Research Directions, Research Gaps, and Challenges in the Study of 5 Benzoyl 3 Methyl 1,3 Benzoxazol 2 One

Unexplored Synthetic Avenues for 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one and its Analogues

While established methods for synthesizing benzoxazolones exist, such as the cyclization of aminophenol derivatives, modern synthetic chemistry offers novel and more efficient routes that remain largely unexplored for this compound and its analogues. umn.edu Future synthetic strategies could focus on improving yield, reducing reaction times, and employing environmentally friendly conditions.

Key unexplored avenues include:

Alternative Cyclization Methods: A recently developed metal-free approach uses Boc anhydride (B1165640) and K2CO3 to create benzoxazolone rings in a single, streamlined vessel, avoiding hazardous reagents. researchgate.net Another novel route proceeds from readily available isatin (B1672199) derivatives through an oxidative ring expansion and reduction process. umn.edu

Modern Synthetic Technologies: Techniques like ultrasonication have been shown to enhance reaction kinetics and energy efficiency in the synthesis of other benzoxazolone derivatives and could be adapted for this specific compound. researchgate.net

Analogue Development: The structure of this compound offers multiple sites for modification to explore structure-activity relationships (SAR). Future work could involve creating a library of analogues by:

Replacing the C5-benzoyl group with other acyl groups or heterocyclic rings to alter lipophilicity and metabolic stability. nih.gov

Varying substituents on the N3-methyl position.

Introducing diverse functional groups at other positions (C4, C6, C7) of the benzoxazolone core, although substitutions at the C4-position have previously led to chemical instability in some derivatives. nih.gov

Table 1: Potential Future Synthetic Strategies for Benzoxazolone Analogues

| Synthetic Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Metal-Free Carbonylation | Single-vessel synthesis using Boc anhydride and K2CO3. | Environmentally friendly, avoids hazardous reagents. | researchgate.net |

| Isatin Ring Expansion | Synthesis from isatin derivatives via oxidative ring expansion and reduction. | Utilizes readily available starting materials for an alternative pathway. | umn.edu |

| Ultrasonication | Use of ultrasonic waves to accelerate the chemical reaction. | Higher reaction kinetics and energy efficiency. | researchgate.net |

Emerging Biological Targets and Therapeutic Areas for Benzoxazolone Scaffold Exploration

The benzoxazolone scaffold has demonstrated activity against a diverse range of biological targets, suggesting significant therapeutic potential. nih.gov While the specific targets of this compound are unknown, the broader class of benzoxazolones provides a roadmap for future biological investigation.

Emerging targets and therapeutic areas include:

Oncology:

Tyrosine Kinases: These enzymes are critical in cancer cell proliferation and angiogenesis. nih.gov Benzoxazole (B165842) derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in tumor angiogenesis. nih.gov Other related scaffolds, benzimidazoles and benzoxazoles, have yielded potent inhibitors of Rho kinase (ROCK), another target in cancer therapy. nih.gov

Acid Ceramidase (AC): This enzyme is an emerging target for anti-cancer therapies. nih.gov Benzoxazolone carboxamides have been developed as potent AC inhibitors, demonstrating the scaffold's utility in this area. nih.govresearchgate.net

Neurodegenerative and Inflammatory Diseases:

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for cardiovascular and inflammatory diseases. Benzoxazolone-urea derivatives have been identified as potent sEH inhibitors. nih.gov

Cholinesterases: In the context of Alzheimer's disease, hybrid molecules combining benzoxazole and oxadiazole moieties have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

PPAR-gamma Antagonism: The benzoxazolone template has been used to develop analgesic and anti-inflammatory compounds, including PPAR-gamma antagonists. researchgate.net

Table 2: Potential Biological Targets for Benzoxazolone Derivatives

| Biological Target | Function & Disease Relevance | Therapeutic Area | Reference |

|---|---|---|---|

| VEGFR-2 | Tyrosine kinase involved in tumor angiogenesis. | Oncology | nih.gov |

| Rho Kinase (ROCK) | Kinase involved in cell adhesion, motility, and proliferation. | Oncology, Hypertension, Glaucoma | nih.gov |

| Acid Ceramidase (AC) | Enzyme regulating ceramide metabolism; implicated in cancer and lysosomal storage diseases. | Oncology, Neurodegenerative Diseases | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Enzyme that degrades anti-inflammatory EETs. | Inflammation, Cardiovascular Disease | nih.gov |

Challenges in Overcoming Biological Barriers for Benzoxazolone-Based Research Tools

Despite their therapeutic promise, benzoxazolone derivatives often face significant challenges related to their pharmacokinetic properties, which can limit their effectiveness as drugs or research tools. nih.gov These hurdles must be addressed in future studies of this compound.

Key biological barriers and challenges include:

Poor Aqueous Solubility: Many potent benzoxazolone inhibitors suffer from low solubility in water, which hampers oral bioavailability and formulation development. nih.gov Strategies to improve solubility include the introduction of heteroatoms and the reduction of molecular planarity and lipophilicity. nih.gov

Metabolic Instability: The benzoxazolone scaffold can be susceptible to metabolic degradation. nih.gov As cyclic carbamates, benzoxazolones are generally more metabolically stable than their acyclic counterparts because they are less prone to ring-opening under physiological conditions. researchgate.net However, specific substituents can create "metabolic soft spots" that are vulnerable to rapid metabolism in the liver. nih.gov Future research should focus on identifying and modifying these spots to enhance stability.

Blood-Brain Barrier (BBB) Permeability: For neuroprotective applications, crossing the BBB is essential. The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. nih.govyoutube.com Permeability is often low for compounds that are not highly lipid-soluble or are subject to efflux transporters. nih.govnih.gov Many active metabolites of drugs are less able to cross the BBB than their parent compounds, rendering them inactive in the central nervous system despite in vitro potency. nih.gov Optimizing molecules for BBB penetration often involves modifying their physicochemical properties to achieve a balance between lipid solubility and other drug-like characteristics. youtube.com

Table 3: Biological Barriers and Mitigation Strategies for Benzoxazolone Derivatives

| Challenge | Description | Potential Solution | Reference |

|---|---|---|---|

| Poor Aqueous Solubility | Low solubility in aqueous media limits absorption and bioavailability. | Introduce polar functional groups/heteroatoms; disrupt molecular planarity. | nih.gov |

| Metabolic Instability | Rapid breakdown by metabolic enzymes (e.g., liver microsomes), leading to short half-life. | Identify and replace "metabolic soft spots"; use more stable chemical moieties. | researchgate.netnih.gov |

| Blood-Brain Barrier (BBB) Permeability | Difficulty crossing the highly selective BBB to reach targets in the central nervous system. | Optimize lipophilicity; design to evade efflux pumps; utilize carrier-mediated transport systems. | nih.govyoutube.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Benzoxazolone Derivatives

Applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast libraries of virtual compounds to identify those most likely to bind to a specific biological target, such as a kinase or ceramidase. nih.govnih.gov This significantly reduces the time and cost associated with experimental screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can learn the relationship between the chemical structure of benzoxazolone derivatives and their biological activity. youtube.com These QSAR models can then predict the potency of new, unsynthesized analogues, guiding chemists to prioritize the most promising candidates. youtube.com

ADME/Toxicity Prediction: Predicting properties like absorption, distribution, metabolism, excretion (ADME), and toxicity early in the discovery process is crucial. nih.gov AI tools can build models to predict key parameters such as aqueous solubility, metabolic stability, and BBB permeability, helping to filter out compounds with poor pharmacokinetic profiles before synthesis. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. ambrosiaventures.co For instance, a model could be trained to generate novel benzoxazolone structures that are optimized for high potency against a target kinase while also possessing good predicted solubility and metabolic stability.

Table 4: AI and Machine Learning Applications in Benzoxazolone Research

| AI/ML Application | Description | Goal | Reference |

|---|---|---|---|

| Virtual Screening (HTVS) | Computationally screening large chemical libraries against a biological target. | Identify novel "hit" compounds for further development. | nih.govnih.gov |

| QSAR Modeling | Correlating molecular structures with biological activity to build predictive models. | Predict the potency of new analogues and guide lead optimization. | youtube.com |

| ADME/Tox Prediction | Using computational models to forecast pharmacokinetic and toxicity profiles. | Prioritize compounds with favorable drug-like properties and reduce late-stage failures. | nih.govresearchgate.net |

Strategic Directions for Future Academic Collaboration and Interdisciplinary Research on this compound

Advancing the understanding of this compound from a chemical entity to a potential therapeutic lead requires a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from multiple scientific fields. nih.gov

Strategic directions for collaboration should focus on:

Chemistry-Biology Integration: Synthetic chemists are needed to create novel analogues, while biologists and pharmacologists are essential for evaluating their activity in enzymatic and cell-based assays. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to lead optimization.

Incorporating Computational Science: Collaborations with computational chemists and data scientists can leverage AI/ML for virtual screening, QSAR modeling, and property prediction, making the discovery process more efficient and targeted. nih.govnih.gov

Pharmacokinetics and Drug Delivery Expertise: To address challenges like poor solubility and BBB permeability, partnerships with experts in pharmaceutics and drug delivery are critical. primescholars.comnih.gov They can contribute to developing advanced formulations or chemical modifications to improve a compound's in vivo performance.

Translational Research Partnerships: Ultimately, bridging the gap from the laboratory to the clinic requires collaboration between academic researchers and industry partners. Such partnerships can provide the resources and expertise needed for preclinical and clinical development, turning promising research findings into tangible therapeutic benefits.

By fostering these interdisciplinary collaborations, the scientific community can effectively address the existing research gaps and unlock the full potential of this compound and the broader class of benzoxazolone derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.